Dodecyl b-D-thiomaltopyranoside

Description

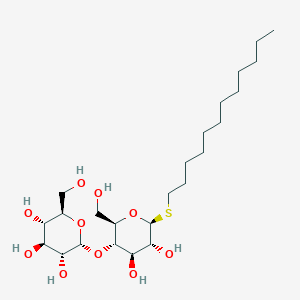

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZYJQRGFMDCX-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197267 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148565-58-6 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Specialized Non Ionic Detergent in Membrane Protein Investigations

Dodecyl β-D-thiomaltopyranoside belongs to the family of alkyl maltoside detergents, which are characterized by a hydrophilic maltose (B56501) headgroup and a hydrophobic alkyl chain. This amphiphilic nature is key to its function. In an aqueous environment, these detergent molecules self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic exterior. These micelles can encapsulate membrane proteins, effectively mimicking the natural lipid bilayer of the cell membrane and keeping the proteins soluble and stable in solution. hanyang.ac.kr

The sulfur atom in the glycosidic bond of Dodecyl β-D-thiomaltopyranoside offers increased resistance to enzymatic degradation by glycosidases, which can be a significant advantage in certain experimental setups. This stability, combined with its non-ionic character, makes it less likely to denature the protein of interest compared to harsher, ionic detergents. This preservation of the native conformation and activity of membrane proteins is critical for accurate biochemical and structural analysis. agscientific.comavantiresearch.com

The effectiveness of Dodecyl β-D-thiomaltopyranoside is also highlighted by its use in a variety of advanced analytical techniques. It is a preferred detergent for cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, all of which are powerful methods for determining the three-dimensional structure of proteins. avantiresearch.com The ability to maintain the protein's native state is paramount for the success of these techniques. Furthermore, it has been successfully used in two-dimensional gel electrophoresis to separate complex mixtures of membrane proteins. nih.gov

Evolution of Amphiphilic Molecules in Advancing Membrane Protein Research Methodologies

Established Synthetic Pathways for Thiomaltopyranosides

The synthesis of Dodecyl β-D-thiomaltopyranoside primarily involves the formation of a thioglycosidic bond between a maltose-derived donor and a dodecyl thiol acceptor. The Koenigs-Knorr reaction, a cornerstone in glycosylation chemistry since its discovery in the early 20th century, provides a foundational method for this transformation. researchgate.net

Typically, the synthesis commences with the peracetylation of maltose to protect the hydroxyl groups. The resulting peracetylated maltose is then converted to a glycosyl halide, most commonly a bromide (acetobromomaltose), by treatment with a hydrogen halide. This glycosyl halide serves as the glycosyl donor.

The crucial step is the reaction of the acetobromomaltose with dodecanethiol. This reaction is generally promoted by a heavy metal salt, such as silver or mercury salts, which act as halophilic promoters to activate the glycosyl halide. nih.gov The presence of a participating group, like the acetyl group at the C-2 position of the glucose unit, directs the stereochemical outcome of the reaction, leading predominantly to the formation of the desired 1,2-trans-thioglycosidic linkage, which corresponds to the β-anomer.

Several modifications and alternative methods to the classical Koenigs-Knorr conditions have been developed to improve yields, reaction times, and reduce the use of toxic heavy metal promoters. nih.gov For instance, the use of triflic acid (TfOH) as a promoter for the reaction between peracetylated sugars and thiols has been shown to be effective, with reaction times as short as 20 minutes in some cases. medchemexpress.com The amount of triflic acid required can vary depending on the specific substrates, but it offers a potent alternative to traditional Lewis acids. medchemexpress.com

Another approach involves the use of phase-transfer catalysis. tandfonline.comnih.govnih.gov This method is particularly useful when dealing with reactants that have different solubilities. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the glycosyl halide, enabling the nucleophilic substitution to occur. nih.govnih.gov

The final step in the synthesis is the deprotection of the acetyl groups from the sugar moiety. This is typically achieved by transesterification using a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final product, Dodecyl β-D-thiomaltopyranoside.

| Synthetic Approach | Key Reagents | Promoter/Catalyst | General Characteristics |

| Koenigs-Knorr Reaction | Acetobromomaltose, Dodecanethiol | Silver or Mercury salts (e.g., Ag2CO3, Hg(CN)2) | Well-established, good stereocontrol for β-anomer, often requires stoichiometric toxic metal salts. nih.govresearchgate.net |

| Triflic Acid Promoted | Peracetylated maltose, Dodecanethiol | Triflic Acid (TfOH) | Fast reaction times, avoids heavy metals, can be catalytic or stoichiometric. medchemexpress.com |

| Phase-Transfer Catalysis | Acetobromomaltose, Dodecanethiol, Base | Quaternary ammonium salts (e.g., TBAB) | Suitable for biphasic reactions, avoids anhydrous conditions, green chemistry approach. tandfonline.comnih.govnih.gov |

Strategies for Isotopic Labeling and Deuteration in Thiomaltopyranoside Synthesis for Spectroscopic Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying the structure and dynamics of membrane proteins solubilized in detergents like Dodecyl β-D-thiomaltopyranoside. To enhance the utility of these studies, isotopic labeling of the detergent is often necessary. This can involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

A prominent strategy for producing deuterated Dodecyl β-D-thiomaltopyranoside involves the use of deuterated starting materials. For instance, a fully deuterated version can be synthesized using deuterated d7-D-glucose and d25-n-dodecanol (which would be converted to d25-dodecanethiol). nih.gov The synthesis would follow a similar pathway as the non-labeled compound, coupling two deuterated glucose units to form deuterated maltose, which is then activated and reacted with the deuterated thiol. nih.gov This approach is particularly beneficial for ¹H-NMR studies of large protein-detergent complexes, as it significantly reduces the interfering signals from the detergent. nih.gov

For more targeted labeling, ¹³C-labeled precursors can be employed. The synthesis of ¹³C-enriched monosaccharides, such as [1-¹³C]-glucose or uniformly ¹³C-labeled glucose, is well-documented. medchemexpress.comtandfonline.com These labeled sugars can then be used as the starting point for the synthesis of ¹³C-labeled Dodecyl β-D-thiomaltopyranoside. For example, a modified Kiliani-Fischer reaction can be used to introduce a ¹³C-label at the C-1 position of a monosaccharide. tandfonline.com Such selectively labeled detergents are powerful tools for probing specific interactions between the detergent and the membrane protein.

Metabolic labeling strategies, while more common for proteins, can also be adapted for producing labeled glycosides. researchgate.netnih.gov For example, expressing microorganisms in a medium containing ¹³C-glucose can lead to the biosynthesis of labeled carbohydrates that can be extracted and used in subsequent chemical syntheses. researchgate.netnih.gov

| Isotope | Labeling Strategy | Precursor Example | Purpose in Spectroscopic Studies |

| Deuterium (²H) | Use of deuterated starting materials | d7-D-glucose, d25-n-dodecanethiol | Reduces ¹H-NMR signals from the detergent, simplifying spectra of large complexes. nih.gov |

| Carbon-13 (¹³C) | Synthesis from ¹³C-enriched sugars | [1-¹³C]-glucose, U-¹³C-glucose | Enables detailed structural analysis of the detergent and its interactions via ¹³C-NMR. tandfonline.com |

| Nitrogen-15 (¹⁵N) | Less common for this compound | - | Primarily used for labeling proteins or modified sugar moieties containing nitrogen. |

Design and Synthesis of Dodecyl β-D-thiomaltopyranoside Analogues with Modified Hydrophobic or Hydrophilic Moieties

The properties of Dodecyl β-D-thiomaltopyranoside as a detergent can be fine-tuned by modifying its structure. This involves altering either the length of the hydrophobic alkyl chain or the nature of the hydrophilic maltose headgroup. The synthesis of such analogues allows for a systematic investigation of how detergent structure affects membrane protein stability and function.

Modification of the Hydrophobic Moiety:

Modification of the Hydrophilic Moiety:

Altering the sugar headgroup offers a more complex but potentially more impactful way to create novel detergents. This can involve replacing the maltose unit with other disaccharides or even monosaccharides. For instance, a thioglucoside analogue could be synthesized using a protected glucose donor instead of a maltose donor.

Furthermore, modifications can be made to the sugar rings themselves. For example, deoxygenation at specific positions of the sugar can alter the hydrogen-bonding capabilities of the headgroup. nih.gov The introduction of different functional groups, such as amino or sulfate (B86663) groups, can change the charge and polarity of the hydrophilic part of the detergent. The synthesis of such sugar-modified derivatives often requires multi-step procedures to introduce the desired modifications onto the carbohydrate scaffold before the thioglycosylation step. nih.govresearchgate.net

| Analogue Type | Modification Strategy | Example Analogue | Potential Impact on Properties |

| Modified Hydrophobic Tail | Varying the alkyl thiol reactant | n-Decyl-β-D-thiomaltopyranoside | Alters CMC, micelle size, and hydrophobicity. anatrace.com |

| Modified Hydrophobic Tail | Varying the alkyl thiol reactant | n-Tetradecyl-β-D-thiomaltopyranoside | Alters CMC, micelle size, and hydrophobicity. anatrace.com |

| Modified Hydrophilic Head | Using a different sugar donor | Dodecyl β-D-thioglucopyranoside | Changes the size and hydrogen-bonding capacity of the headgroup. |

| Modified Hydrophilic Head | Chemical modification of the sugar | Deoxy-dodecyl β-D-thiomaltopyranoside | Modifies polarity and interaction with the protein. nih.gov |

Advanced Applications in Membrane Protein Solubilization and Stability Enhancement

Mechanistic Insights into Protein-Detergent Co-micelle Formation and Stabilization

The solubilization of membrane proteins is a critical first step for their purification and subsequent characterization. sigmaaldrich.com This process involves the disruption of the native lipid bilayer and the formation of a stable protein-detergent complex (PDC). sigmaaldrich.comnih.gov Detergents like DDTM, which possess both a hydrophobic alkyl tail and a hydrophilic headgroup, are essential for this transition. ontosight.aimdpi.com

The mechanism begins at a concentration below the detergent's critical micelle concentration (CMC), where detergent monomers partition into the lipid bilayer. unc.edu As the detergent concentration increases and reaches the CMC, the detergent molecules self-assemble into micelles. mdpi.comunc.edu For DDTM, the CMC is approximately 0.05 mM. nih.govmoleculardimensions.comumich.edunih.gov At this stage, the lipid bilayer becomes saturated with detergent molecules and starts to disintegrate. unc.edu

This leads to the formation of mixed micelles, which contain lipids and detergent molecules, and crucially, protein-detergent co-micelles. unc.edu In these co-micelles, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the DDTM molecules, mimicking the native membrane environment. sigmaaldrich.comunc.eduresearchgate.net The hydrophilic portions of the protein and the maltoside headgroups of the detergent face the aqueous phase, ensuring the complex remains soluble. sigmaaldrich.comunc.edu The resulting PDC allows for the purification and study of the membrane protein using techniques typically reserved for soluble proteins. sigmaaldrich.com A successful solubilization process effectively breaks most lipid-protein and protein-protein interactions, yielding a monodisperse and stable sample. sigmaaldrich.comnih.gov

The stability of the PDC is a key determinant for successful downstream applications like crystallography or functional assays. nih.gov The choice of detergent is paramount, as harsh detergents can lead to denaturation, while milder detergents like the maltosides are known for preserving the native conformation and function of proteins. crodapharma.comavantiresearch.com The structure of DDTM, with its 12-carbon alkyl chain and thiomaltoside headgroup, strikes a balance between providing sufficient hydrophobicity to solubilize the protein and forming micelles that are not overly disruptive, thereby conferring stability to the solubilized protein. nih.gov

Optimization of Solubilization Protocols for Diverse Membrane Protein Classes

A single, universal protocol for membrane protein solubilization does not exist due to the vast diversity in protein structure, stability, and lipid interactions. Therefore, optimization of the solubilization conditions for each specific target protein is crucial. sigmaaldrich.com Key parameters that require careful screening include the detergent-to-protein ratio, concentration, temperature, time, and the composition of the buffer. sigmaaldrich.com

The concentration of the detergent is a critical variable. Research on the related detergent n-dodecyl-β-D-maltopyranoside (DDM) has shown that increasing the detergent concentration can significantly improve the homogeneity of the purified protein. For the ABC transporter TmrA, increasing the DDM concentration from 2 times the CMC to 6 or 10 times the CMC resulted in narrower and more uniform peaks during size-exclusion chromatography, indicating a reduction in aggregation. mdpi.com

The choice of detergent itself is the most critical factor. While DDTM is a powerful tool, screening a panel of detergents is often necessary. nih.gov For instance, in studies of the tyrosine transporter Tyt1, detergents with maltopyranoside headgroups were found to preserve the highest activity, with the activity generally decreasing as the alkyl chain length was reduced. pnas.orgnih.gov This highlights the importance of the specific chemical structure of the detergent in maintaining the functional state of the protein.

The following table outlines key properties of DDTM and its close analog DDM, which are critical for designing and optimizing solubilization experiments.

| Property | Dodecyl β-D-thiomaltopyranoside (DDTM) | n-Dodecyl-β-D-maltopyranoside (DDM) |

| Chemical Class | Non-ionic, Thiomaltoside | Non-ionic, Maltoside |

| Molecular Weight | 526.6 g/mol moleculardimensions.com | 510.62 g/mol sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | ~0.05 mM (0.0026%) nih.govmoleculardimensions.comumich.edunih.gov | ~0.17 mM crodapharma.comavantiresearch.com |

| Micelle Aggregation Number | ~126 moleculardimensions.com | 98 nih.gov |

| Micellar Molecular Weight | ~66 kDa nih.gov | ~50 kDa sigmaaldrich.comnih.gov |

This table presents data for comparing DDTM and DDM, aiding in the strategic selection and optimization of detergents for membrane protein studies.

Preservation of Native Protein Conformation and Functional Activity in Detergent-Solubilized States

A primary goal of using mild detergents like DDTM is to extract membrane proteins while maintaining their native three-dimensional structure and biological function. ontosight.aicrodapharma.com The ability of maltoside-based detergents to achieve this has made them indispensable for structural biology and functional assays. crodapharma.comavantiresearch.com

Numerous studies have demonstrated that DDM, a close structural analog of DDTM, is highly effective at preserving the structural integrity and activity of various membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels. crodapharma.comavantiresearch.com This gentle nature makes it a preferred detergent for high-resolution structural techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. crodapharma.comavantiresearch.com The vast number of membrane protein structures solved using DDM attests to its efficacy in stabilizing native folds. nih.gov

Functional activity is also well-preserved. For the tyrosine transporter Tyt1, solubilization and purification in DDM resulted in a protein that was approximately 100% active, with a binding stoichiometry of one tyrosine molecule per transporter molecule. pnas.org This indicates that the detergent successfully mimics the native membrane environment, allowing the protein to adopt its functionally relevant conformation. pnas.org Similarly, the activity of enzymes like lipases, ATPases, and cytochrome complexes is often maintained or even improved in the presence of DDM. crodapharma.com The choice of detergent is critical, as studies on Tyt1 showed that while maltoside-based detergents preserved high activity, other detergents like those with glucopyranoside headgroups significantly impaired function. pnas.orgnih.gov

Synergistic Effects of Auxiliary Lipids and Other Additives in Solubilization Systems

While detergents are the primary agents for solubilization, their effectiveness can be significantly enhanced by the inclusion of other molecules, such as auxiliary lipids or chemical additives, in the solubilization buffer. nih.govplos.org These additives can play a crucial role in stabilizing the target protein, sometimes by mimicking the specific lipid interactions that are lost upon extraction from the native membrane. mdpi.com

A prominent example is the synergistic use of cholesteryl hemisuccinate (CHS), a cholesterol analog, with DDM. nih.gov For many membrane proteins, particularly those from mammalian cells, cholesterol is an essential component of their native environment and is critical for their stability and function. nih.gov In a study on the human GABA type A receptor, a combination of 1% DDM and 0.25% CHS was used for solubilization. This approach was based on findings that adding CHS to DDM stabilized the structure and activity of human GPCRs. nih.gov The inclusion of CHS is intended to mimic the natural cholesterol content of cell membranes and promote the maintenance of the protein's native structure and activity. nih.gov

Beyond lipids, other small molecules and osmolytes can act as stabilizing agents during cell lysis and solubilization. plos.org A screening study identified several additives, including trehalose, glycine (B1666218) betaine, L-Arginine, and various salts, that increased the soluble yield of recombinant proteins. plos.org These additives are thought to work by mechanisms such as altering protein hydration, which increases the energy required for denaturation. plos.org The combination of a carefully selected detergent like DDTM with an optimized cocktail of stabilizing lipids and additives can be the key to successfully purifying challenging membrane proteins in a stable and active state.

The following table lists common additives and their observed effects when used in conjunction with detergents for membrane protein solubilization.

| Additive Class | Example | Function/Observed Effect |

| Lipid Analog | Cholesteryl Hemisuccinate (CHS) | Mimics native membrane cholesterol, enhances stability and activity of proteins like GPCRs. nih.gov |

| Osmolyte | Glycine Betaine, Trehalose | Increases protein hydration and thermal stability, leading to higher soluble yields. plos.org |

| Amino Acid | L-Arginine | Can suppress aggregation and increase the solubility of proteins during lysis and purification. plos.org |

| Salt | Potassium Citrate | Modulates ionic strength and can improve the solubility of specific proteins. plos.org |

This interactive table summarizes additives that can be used with detergents like DDTM to improve the outcome of membrane protein solubilization and purification.

Integration of Dodecyl β D Thiomaltopyranoside in Cutting Edge Structural Biology Approaches

Facilitation of Membrane Protein Crystallization for X-ray Diffraction Studies

DDTM plays a significant role in the crystallization of membrane proteins for X-ray diffraction, a powerful technique for determining high-resolution atomic structures. The detergent's ability to form stable and homogeneous protein-detergent complexes (PDCs) is a prerequisite for obtaining well-ordered crystals. The sulfur atom in the thiomaltoside headgroup of DDTM is thought to contribute to its distinct properties compared to its oxygen-containing counterpart, n-dodecyl-β-D-maltoside (DDM), sometimes offering improved stability to the solubilized protein.

In the process of crystallization, DDTM micelles encapsulate the hydrophobic transmembrane regions of the protein, shielding them from the aqueous environment and preventing aggregation. The size and shape of these micelles are critical factors that influence the packing of PDCs into a crystal lattice. DDTM has a relatively low critical micelle concentration (CMC), which means it forms stable micelles at lower concentrations, a desirable property for crystallization experiments. peerj.com

One notable example of DDTM's application is in the structural determination of complex membrane protein assemblies. For instance, it was used in the purification and crystallization of a minimal photosystem I from the green alga Dunaliella salina. amuntslab.org The purified PSI, after being solubilized in DDTM, yielded crystals that diffracted to a resolution of ~3 Å, allowing for detailed structural analysis. amuntslab.org This highlights the detergent's effectiveness in maintaining the integrity of large, multi-subunit protein complexes during the demanding process of crystallization.

The choice of detergent is often a process of trial and error, with researchers screening a variety of them to find the optimal conditions for a specific membrane protein. nih.gov DDTM is frequently included in these screens due to its successful track record in crystallizing a range of membrane proteins, from transporters to photosynthetic complexes. researchgate.netuni-duesseldorf.de

| Membrane Protein | Organism | Key Finding | Reference |

|---|---|---|---|

| Photosystem I (PSI) | Dunaliella salina | Facilitated the crystallization of the PSI supercomplex, leading to a ~3 Å resolution crystal structure. | amuntslab.org |

| Various Eukaryotic and Prokaryotic Transporters | N/A | Included in detergent stability screens to identify conditions suitable for obtaining well-diffracting crystals. | researchgate.net |

| HlyB ABC Transporter | Escherichia coli | Used in crystallization screening experiments for this Type 1 secretion system component. | uni-duesseldorf.de |

Enhancing Sample Preparation and Particle Homogeneity for Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes, including membrane proteins, in a near-native state. The success of a cryo-EM experiment heavily relies on the quality of the sample, specifically its homogeneity and the uniform distribution of particles in the vitrified ice. DDTM is instrumental in achieving these prerequisites.

The detergent's primary role in cryo-EM sample preparation is to maintain the solubility and stability of the purified membrane protein. By forming a protective micelle around the protein's hydrophobic domains, DDTM prevents aggregation, which is a major obstacle to obtaining high-resolution cryo-EM reconstructions. The resulting protein-detergent complexes should be monodisperse, meaning they are uniform in size and composition. This homogeneity is crucial for the computational alignment and averaging of thousands of particle images, a fundamental step in the cryo-EM workflow.

Furthermore, the properties of the DDTM micelle itself can influence the orientation of the protein particles within the ice layer. Ideally, the particles should adopt random orientations to allow for a complete 3D reconstruction. The size and charge of the detergent micelle can affect how the PDCs interact with the air-water interface during sample blotting, which can sometimes lead to preferred orientations. While DDTM generally performs well, researchers may need to adjust the detergent concentration or use additives to optimize particle distribution.

The combination of X-ray crystallography and cryo-EM, both utilizing detergents like DDTM, has proven to be a powerful approach for the comprehensive structural analysis of membrane proteins. amuntslab.org While cryo-EM can provide insights into the structure of less-stable complexes in a close-to-native environment, X-ray crystallography can yield higher-resolution details. amuntslab.org

| Membrane Protein Complex | Key Contribution of DDTM | Reference |

|---|---|---|

| ATP-binding cassette (ABC) multidrug exporter BmrCD | Used in lipid nanodiscs to capture and characterize different conformational states of the transporter. | researchgate.net |

| Hemolysin A (HlyA) Type 1 Secretion System (T1SS) | Considered a good candidate for solubilizing the entire T1SS complex for single-particle cryo-EM analysis. | uni-duesseldorf.de |

Optimizing Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a solution that mimics their native environment. The choice of detergent is critical for successful NMR studies, as it must not only solubilize and stabilize the protein but also form micelles that are small enough to allow for the detection of NMR signals.

DDTM is a valuable detergent for solution-state NMR because it can form relatively small and uniform micelles. The size of the protein-detergent complex directly impacts its tumbling rate in solution. Faster tumbling leads to sharper NMR signals and higher-quality spectra. While very large micelles can lead to slow tumbling and degraded NMR data, the micelle size of DDTM is often a good compromise, providing sufficient stability without excessive line broadening. peerj.com

The non-ionic nature of DDTM is another advantage for NMR spectroscopy, as it minimizes non-specific interactions with the protein that could interfere with the interpretation of the spectra. The chemical stability of the thioether linkage in DDTM is also beneficial, ensuring the integrity of the detergent throughout the often lengthy NMR experiments. cymitquimica.com

Researchers often screen a variety of detergents to find the optimal conditions for a particular membrane protein for NMR studies. nih.gov Factors such as the protein's size, stability, and the specific NMR experiments to be performed will influence the choice of detergent.

| Property | Value/Description | Significance for NMR | Reference |

|---|---|---|---|

| Chemical Formula | C24H46O10S | Defines the molecular composition. | cymitquimica.com |

| Molecular Weight | 526.6 g/mol | Contributes to the overall size of the protein-detergent complex. | bio-nica.info |

| Critical Micelle Concentration (CMC) | 0.05 mM (0.026%) | Low CMC indicates the formation of stable micelles at low concentrations. | bio-nica.info |

| Detergent Type | Non-ionic | Minimizes non-specific interactions with the protein. | sigmaaldrich.com |

Elucidating Protein-Lipid Interactions within Dodecyl β-D-thiomaltopyranoside Micelles

Understanding the interactions between membrane proteins and lipids is crucial for comprehending their function. DDTM micelles provide a simplified and controlled environment to study these interactions using various biophysical techniques. While the detergent micelle itself is an artificial membrane mimic, it allows for the investigation of specific lipid binding to the protein surface.

One powerful technique for studying protein-lipid interactions is native mass spectrometry. In this method, the intact protein-detergent-lipid complex is transferred into the gas phase, and the mass of the complex is measured. This allows for the determination of the stoichiometry of bound lipids. DDTM has been used in such studies, although the non-ionic detergent n-dodecyl-β-D-maltoside (DDM) has been more commonly reported as successful for this application. nih.govkcl.ac.uk The ability to maintain non-covalent interactions in the gas phase provides valuable insights into the composition and stoichiometry of specific lipid binding. kcl.ac.uk

Another approach involves reconstituting the purified protein from DDTM micelles into giant unilamellar vesicles (GUVs) or other lipid bilayer systems. uni-goettingen.depnas.org This allows for the study of protein function and protein-lipid interactions in a more native-like environment. For example, DDTM can be used to form GUVs, and then the purified membrane protein, also in a DDTM solution, can be reconstituted into these pre-formed vesicles. uni-goettingen.de The detergent is subsequently removed, leaving the protein embedded in the lipid bilayer. uni-goettingen.de This method has been used to incorporate various transmembrane proteins into GUVs made of different lipid compositions, enabling the study of protein-protein and protein-lipid interactions within these artificial cell membranes. pnas.org

| Technique | Role of DDTM | Key Insights Gained | Reference |

|---|---|---|---|

| Native Mass Spectrometry | Solubilizes the membrane protein for analysis, though DDM is often preferred. | Can reveal the stoichiometry of specifically bound lipids to the protein. | nih.govkcl.ac.ukgoogle.com |

| Reconstitution into Giant Unilamellar Vesicles (GUVs) | Used to form GUVs and to solubilize the membrane protein prior to its incorporation into the vesicle membrane. | Enables the study of protein function and interactions in a controlled lipid environment. | researchgate.netuni-goettingen.depnas.org |

| Cyclodextrin-assisted Reconstitution | The detergent, including DDTM, is removed from protein-detergent-lipid mixtures using cyclodextrins to form proteoliposomes. | Allows for the preparation of 2D crystals for electron crystallography and samples for solid-state NMR. | cyclolab.hu |

Biophysical Characterization of Biomolecules Utilizing Dodecyl β D Thiomaltopyranoside

Applications in Mass Spectrometry for Intact Membrane Protein Complexes and Oligomeric States

Native mass spectrometry (MS) has emerged as a powerful method for investigating the stoichiometry and composition of intact protein complexes. kcl.ac.uk For membrane proteins, which are notoriously challenging to study, this technique requires the protein to be transferred into the gas phase from a solution containing a solubilizing agent. Dodecyl β-D-thiomaltopyranoside and its close analog, n-dodecyl-β-D-maltoside (DDM), are frequently used for this purpose. nih.gov The process involves exchanging the membrane protein complex into a volatile buffer, typically ammonium (B1175870) acetate, containing the detergent. nih.gov

The entire protein-detergent micelle complex is then introduced into the mass spectrometer via electrospray ionization. nih.gov To obtain a clear mass spectrum of the protein complex itself, the surrounding detergent molecules must be removed. This is achieved through collisional activation within the mass spectrometer, a process that strips away the detergent adducts. nih.gov The gentle nature of non-ionic detergents like Dodecyl β-D-thiomaltopyranoside is crucial, as they help maintain the protein's solution-phase conformation during the transition to the vacuum of the mass spectrometer. researchgate.net Molecular dynamics simulations have suggested that non-ionic alkyl sugar detergents are particularly effective because they resist the micelle inversion that can be driven by dehydration in a vacuum, thereby protecting the embedded protein from conformational destabilization. researchgate.net

This approach has been successfully used to determine the subunit stoichiometries of large and complex membrane protein assemblies. For instance, the V-Type ATPases from Thermus thermophilus and Enterococcus hirae, massive complexes of approximately 700 kDa with 26 subunits, have been analyzed using this method. kcl.ac.uk The mass spectrometry data revealed crucial details about their subunit composition, including the number of peripheral stalks and the stoichiometry of the K ring, which had been points of contention. kcl.ac.uk Similarly, the ATP-binding cassette transporter (BtuC₂D₂) has been analyzed by MS after solubilization. kcl.ac.uk The ability to preserve non-covalent interactions allows for the precise determination of the oligomeric state of membrane proteins, which is fundamental to understanding their function. nih.gov

Table 1: Examples of Membrane Protein Complexes Analyzed by Native Mass Spectrometry

| Protein Complex | Organism | Approx. Mass (kDa) | Key Findings from MS | Citations |

| V-Type ATPase | Thermus thermophilus | ~700 | Determined subunit stoichiometries, number of peripheral stalks, and K ring stoichiometry. | kcl.ac.uk |

| V-Type ATPase | Enterococcus hirae | ~700 | Confirmed subunit assembly and stoichiometry. | kcl.ac.uk |

| BtuC₂D₂ | Escherichia coli | Not Specified | Successful transfer to the gas phase and analysis of an ATP-binding cassette transporter. | kcl.ac.uk |

Hydrodynamic Characterization of Protein-Detergent Complexes (e.g., Dynamic Light Scattering, Analytical Ultracentrifugation)

Understanding the behavior of protein-detergent complexes (PDCs) in solution is critical for interpreting structural and functional data. Hydrodynamic techniques such as Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are essential for characterizing the size, shape, homogeneity, and stability of these complexes.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. unchainedlabs.com This information is used to determine the translational diffusion coefficient, which in turn yields the hydrodynamic radius (Rₕ) of the particles. researchgate.net For membrane proteins solubilized in Dodecyl β-D-thiomaltopyranoside, DLS is a rapid, non-destructive method to assess the monodispersity of the sample—a key prerequisite for structural studies like crystallization. unchainedlabs.comnih.gov A homogeneous sample will show a narrow size distribution, whereas the presence of aggregates will result in a multimodal or very broad distribution. diva-portal.org The hydrodynamic radius of the micelles themselves is dependent on the detergent's properties, such as the length of its alkyl chain. nih.gov

Table 2: Hydrodynamic Radii (Rₕ) of n-alkyl-β-D-maltopyranoside Micelles Measured by DLS

| Detergent | Alkyl Chain Length | Hydrodynamic Radius (Rₕ) | Citations |

| Octyl-β-D-maltopyranoside (OM) | 8 | 1.8–1.9 nm | nih.gov |

| Dodecyl-β-D-maltopyranoside (DDM) | 12 | 3.3 ± 0.5 nm | nih.gov |

Note: Data presented for the closely related n-alkyl-β-D-maltopyranosides to illustrate the effect of alkyl chain length on micelle size.

Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing macromolecules in solution. nih.gov In a sedimentation velocity (SV) experiment, a high centrifugal force is applied to the sample, and the rate at which the PDCs sediment is monitored. nih.gov This provides the sedimentation coefficient (s₂₀,w), which is related to the mass and shape of the complex. researchgate.net A significant advantage of SV-AUC is its ability to resolve different species in a mixture, easily distinguishing between empty detergent micelles, the monodisperse PDC, and any larger aggregates. nih.govnih.gov

By combining data from different optical systems (absorbance and interference), it is possible to estimate the amount of detergent bound to the protein. nih.govresearchgate.net For example, studies on Ca²⁺-ATPase and ExbB solubilized in DDM have used SV-AUC to determine their sedimentation coefficients, the amount of bound detergent, and ultimately, their monomeric state in solution. nih.govnih.gov This information is crucial for accurately determining the molecular mass of the protein component of the complex. nih.gov

Table 3: Hydrodynamic Properties of Membrane Proteins Solubilized in DDM Determined by SV-AUC

| Protein | Sedimentation Coefficient (s₂₀,w) of Complex | Hydrodynamic Radius (Rₛ) of Complex | Estimated Bound Detergent (g/g of protein) | Oligomeric State | Citations |

| Ca²⁺-ATPase | 7.3 S | 5.5 nm | 0.9 | Monomer | nih.govnih.gov |

| ExbB | 4.0 S | 3.4 nm | 1.5 | Monomer | nih.govnih.gov |

Note: Data from studies using n-dodecyl-β-D-maltoside (DDM), a structurally very similar detergent, are presented as representative examples of the technique.

Spectroscopic Probes for Investigating Protein Ligand Binding and Conformational Dynamics

Spectroscopic techniques provide unparalleled insight into the dynamic nature of proteins, revealing how they change conformation to bind ligands and perform their functions. nih.gov When studying membrane proteins solubilized in detergents like Dodecyl β-D-thiomaltopyranoside, these methods can report on structural changes at the level of individual atoms or regions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular dynamics over a vast range of timescales, from picoseconds to seconds. nih.gov For instance, ¹⁹F NMR can be used to probe conformational changes in proteins. nih.gov By site-specifically incorporating a fluorine-labeled amino acid, researchers can monitor changes in the local environment of that residue upon ligand binding or during a catalytic cycle. Because ¹⁹F is not naturally present in proteins, the resulting signals are free from background noise, and their chemical shifts are highly sensitive to conformational state. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly Double Electron-Electron Resonance (DEER), is another technique used to measure distances between specific sites in a protein. springernature.com This method involves introducing spin labels at two different locations in the protein. By measuring the magnetic dipole-dipole interaction between them, the distance distribution between the labels can be determined. springernature.com This provides a powerful way to observe conformational changes, such as the opening or closing of a channel or the movement of a domain upon substrate binding.

For example, combined spectroscopic and crystallographic studies on isopenicillin N synthase (IPNS) have revealed how the binding of nitric oxide (a dioxygen mimic) to the active site iron induces long-range conformational changes. nih.gov These changes were observed in α-helices on the protein surface, distant from the active site, highlighting a role for conformational dynamics in the enzyme's catalytic mechanism. nih.gov The use of a mild detergent to maintain the protein's stability is essential for such detailed functional and dynamic studies.

Future Directions and Emerging Research Avenues for Dodecyl β D Thiomaltopyranoside

Novel Methodological Applications in Studying Large Membrane Protein Assemblies and Supercomplexes

The study of large, multi-subunit membrane protein assemblies and supercomplexes presents significant challenges, primarily in maintaining their structural and functional integrity after removal from the native lipid bilayer. Dodecyl β-D-thiomaltopyranoside is proving instrumental in pioneering new methods to meet these challenges.

One significant advance is the use of DDTM in the reconstitution of membrane proteins into giant unilamellar vesicles (GUVs). nih.gov This technique allows for the study of protein function in a more native-like membrane environment. Researchers have successfully formed stable GUVs in the presence of DDTM (also referred to as DOTM), enabling the direct incorporation of purified transmembrane proteins solubilized in detergent micelles. nih.gov This method is compatible with various protein types, including those composed of α-helices or β-barrels, and even those with large extramembranous domains. nih.gov The ability to create these proteo-GUVs opens the door to functional assays that were previously difficult to perform on isolated protein-detergent complexes.

Another critical area is the application of native mass spectrometry (MS) to investigate the stoichiometry and composition of intact membrane protein complexes. nih.gov DDTM is a compatible detergent for this technique, which involves transferring the entire protein-detergent complex into the gas phase for analysis. nih.gov This approach provides invaluable information on subunit composition and the binding of specific lipids, which can be difficult to obtain through other means. nih.govkcl.ac.uk The low critical micelle concentration (CMC) of DDTM is advantageous in these experiments. nih.gov This methodological application allows for a detailed assessment of the purification strategy and the direct observation of how detergents and lipids affect the stability and assembly of large protein complexes. nih.govkcl.ac.uk Furthermore, DDTM has been used in the reconstitution of large assemblies such as mitochondrial supercomplexes for structural and functional studies. cyclolab.hu

Integration with Integrative Structural Biology Platforms

Modern structural biology increasingly relies on integrative or hybrid approaches, which combine data from multiple experimental and computational techniques to generate comprehensive models of macromolecular assemblies. nih.govfrontiersin.org Dodecyl β-D-thiomaltopyranoside serves as a crucial enabling tool in this context, providing the stable, soluble protein-detergent complexes (PDCs) necessary for analysis across diverse platforms.

Table 1: Properties of Dodecyl β-D-thiomaltopyranoside and a Related Maltoside Detergent

| Property | Dodecyl β-D-thiomaltopyranoside (DDTM) | n-Dodecyl-β-D-maltopyranoside (DDM) |

| Alternate Names | n-Dodecyl β-D-thiomaltoside, LTM | Lauryl Maltoside |

| CAS Number | 148565-58-6 scbt.com | 69227-93-6 sigmaaldrich.com |

| Molecular Formula | C₂₄H₄₆O₁₀S scbt.com | C₂₄H₄₆O₁₁ sigmaaldrich.com |

| Molecular Weight | 526.68 g/mol scbt.com | 510.62 g/mol sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | ~0.0026-0.05 mM nih.govmoleculardimensions.com | 0.15 mM sigmaaldrich.com |

| Aggregation Number | Data not consistently available | 98 sigmaaldrich.com |

| Micellar Molecular Weight | Data not consistently available | ~50,000 g/mol sigmaaldrich.com |

This table provides a comparison of the physicochemical properties of Dodecyl β-D-thiomaltopyranoside and its close, more extensively studied analog, n-Dodecyl-β-D-maltopyranoside.

Computational Modeling and Molecular Dynamics Simulations of Dodecyl β-D-thiomaltopyranoside-Protein Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable for understanding the interactions between detergents and membrane proteins at an atomic level. frontiersin.orgnih.gov While direct MD simulation studies focusing specifically on DDTM-protein complexes are emerging, a wealth of information can be gleaned from extensive simulations of the closely related detergent n-dodecyl-β-D-maltopyranoside (DDM). nih.govnih.govresearchgate.net

These simulations provide detailed insights into the structure and behavior of the detergent micelles themselves. nih.gov Using force fields like CHARMM and GLYCAM, researchers have characterized properties such as the size, shape, and hydration of DDM micelles. nih.govnih.govresearchgate.net Studies show that DDM micelles are not perfectly spherical but have a more pronounced ellipsoidal shape. nih.gov Simulations also reveal how water molecules are entrapped within the micelle's headgroup region, leading to significantly slower water diffusion compared to bulk water. nih.govnih.gov

This foundational knowledge of micelle dynamics is critical for building and interpreting simulations of the entire protein-detergent complex. researchgate.net By embedding a membrane protein structure within a pre-equilibrated detergent micelle in a simulation box, scientists can observe how the detergent's alkyl chains pack against the protein's hydrophobic transmembrane surface and how the maltose (B56501) headgroups interact with the aqueous solvent and the hydrophilic loops of the protein. These simulations can predict which regions of a protein are most stabilized by the detergent, how the detergent might influence protein conformation and dynamics, and the potential binding sites for individual detergent molecules. frontiersin.orgplos.org This computational approach complements experimental data by providing a dynamic, atomistic view that helps rationalize the unique stabilizing effects of maltoside-based detergents like DDTM.

Table 2: Key Parameters from Molecular Dynamics Simulations of Dodecyl Maltoside (C₁₂G₂) Micelles

| Force Field | Number of Monomers | Radius of Gyration (⟨R_g⟩) | Micelle Shape | Reference |

| CHARMM-K | 132 (β-anomer) | 26.4 ± 0.1 Å | Ellipsoidal | nih.gov |

| CHARMM-Opt | 132 (β-anomer) | 25.4 ± 0.1 Å | Ellipsoidal | nih.gov |

| GLYCAM06 | 132 (β-anomer) | 25.1 ± 0.1 Å | Ellipsoidal | nih.gov |

| Experimental (SAXS/SANS) | ~132 (β-anomer) | 23.3 ± 0.6 Å | Ellipsoidal | nih.gov |

This table summarizes results from MD simulations of n-dodecyl-β-D-maltopyranoside (DDM) micelles, a close analog of DDTM, highlighting the calculated radius of gyration compared to experimental values. Such simulations are crucial for understanding detergent behavior in protein stabilization.

Development of Engineered Dodecyl β-D-thiomaltopyranoside Variants for Specific Research Challenges

While DDTM and DDM are highly effective for many membrane proteins, there is a continuous drive to develop novel, "engineered" amphiphiles with enhanced properties for particularly challenging targets, such as fragile G protein-coupled receptors (GPCRs) or proteins that fail to crystallize in conventional detergents. tsijournals.comnih.govhanyang.ac.kr This research focuses on rationally designing new detergent architectures inspired by the successes and limitations of classic maltoside detergents.

Several innovative design principles are being explored:

Branched-Chain Architectures : One approach involves introducing short aliphatic branches between the hydrophilic headgroup and the hydrophobic tail. This modification allows for the customization of micellar properties like size and hydrophobicity, which can be crucial for stabilizing integral membrane proteins and improving the chances of forming well-diffracting crystals. nih.gov The idea is that smaller micelles may facilitate better protein-protein contacts within a crystal lattice. nih.govmdpi.com

Novel Core Structures : Researchers are designing detergents with entirely new core scaffolds, such as those based on a 1,3,5-triazene ring. tsijournals.com By varying the alkyl chain linkage (e.g., thioether vs. ether) and linkers, a diverse library of detergents can be created. These novel agents have shown remarkable efficacy in stabilizing multiple model membrane proteins, sometimes outperforming DDM. tsijournals.com

Tandem Amphiphiles : Another strategy involves creating "tandem" detergents with multiple headgroups and tails connected by a spacer. For example, tandem malonate-derived glucosides (TMGs) have been designed to increase the alkyl chain density within the micelle's interior. hanyang.ac.kr By optimizing the spacer length or adding a third alkyl chain, variants like TMG-P10,8 have demonstrated substantially improved efficiency in both extracting and stabilizing membrane proteins for long-term structural studies compared to earlier versions. hanyang.ac.kr

These emerging classes of detergents, while not direct variants of Dodecyl β-D-thiomaltopyranoside, represent the future of the field. The design principles learned from decades of using maltoside-based detergents are now being applied to create a new generation of chemical tools tailored to overcome specific obstacles in membrane protein science. hanyang.ac.kr

Q & A

Q. What experimental design considerations are critical when using Dodecyl β-D-thiomaltopyranoside for membrane protein stabilization?

Dodecyl β-D-thiomaltopyranoside (DβTM) is a non-ionic detergent with high water solubility (>98% purity) and is widely used to solubilize and stabilize membrane proteins during purification and crystallization . Key considerations include:

- Detergent-to-Protein Ratio : Optimize by titrating detergent concentrations (e.g., 0.1–2% w/v) while monitoring protein stability via size-exclusion chromatography (SEC) or circular dichroism (CD) spectroscopy.

- Critical Micelle Concentration (CMC) : Ensure detergent concentrations remain above the CMC to maintain micelle integrity, preventing protein aggregation.

- Compatibility with Downstream Assays : Avoid interference with spectroscopic or functional assays by testing detergent removal via dialysis or adsorption resins.

Q. How does the structural configuration of DβTM influence its efficacy compared to other maltoside-based detergents?

DβTM’s thioglycosidic bond (replacing oxygen with sulfur) enhances resistance to enzymatic hydrolysis, making it suitable for long-term protein stabilization . Comparative studies with Dodecyl β-D-maltopyranoside (DM) show:

- Enhanced Stability : DβTM maintains membrane protein activity over extended periods (e.g., 72 hours) under physiological conditions.

- Lower Aggregation Propensity : Structural rigidity reduces micelle heterogeneity, improving reproducibility in cryo-EM studies.

Advanced Research Questions

Q. What methodologies are recommended for determining the optimal DβTM concentration in complex lipid bilayers?

Advanced applications (e.g., reconstituting ion channels into liposomes) require balancing detergent-lipid interactions:

- Lipid Titration Assays : Mix DβTM with lipids (e.g., POPC:POPG 3:1) and monitor bilayer integrity via fluorescence resonance energy transfer (FRET) or neutron scattering.

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify detergent-lipid binding affinities and identify saturation points .

Q. How can researchers resolve contradictions in reported CMC values for DβTM across different studies?

Discrepancies in CMC values (e.g., 0.008–0.015 mM) often arise from methodological variability:

Q. What advanced techniques validate the purity and structural integrity of DβTM batches in high-resolution structural studies?

Batch-to-batch variability can impact cryo-EM or X-ray crystallography outcomes:

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~524.6 g/mol) and detect contaminants (e.g., oxidation byproducts) .

- Nuclear Magnetic Resonance (NMR) : Analyze glycosidic linkage integrity (e.g., β-anomeric configuration via -NMR chemical shifts at δ 4.8–5.2 ppm) .

Methodological Resources

-

Data Table : Comparative Properties of Maltoside Detergents

Property DβTM DM CMC (mM) 0.008–0.015 0.1–0.2 Hydrolysis Resistance High (S-bond) Moderate Purity Threshold >98% >95% -

Statistical Analysis : Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when comparing multiple detergent conditions to avoid Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.